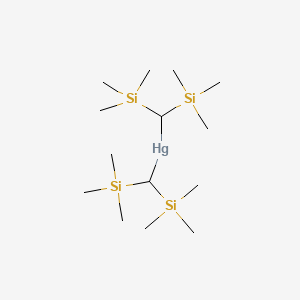
Manganese;tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese-tin compounds are intermetallic compounds formed by the combination of manganese and tin. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Manganese is a transition metal with the atomic number 25, while tin is a post-transition metal with the atomic number 50. The combination of these two elements results in compounds that exhibit interesting magnetic, electronic, and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Manganese-tin compounds can be synthesized using various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of manganese and tin powders at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, manganese-tin compounds are often produced using high-temperature furnaces. The raw materials, manganese and tin, are mixed in stoichiometric ratios and heated to temperatures above their melting points. The molten mixture is then cooled slowly to allow the formation of the intermetallic compound. This method is efficient for producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
Manganese-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and tin, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese-tin compounds can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, manganese-tin compounds can undergo substitution reactions with halogens to form halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese-tin compounds can result in the formation of manganese oxides and tin oxides, while reduction reactions can yield pure manganese and tin metals.
科学的研究の応用
Manganese-tin compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese-tin compounds are used as catalysts in various chemical reactions. Their ability to undergo redox reactions makes them valuable in oxidation and reduction processes.
Biology: In biological research, manganese-tin compounds are studied for their potential use in medical imaging and drug delivery systems. Their magnetic properties make them suitable for use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Manganese-tin compounds are being explored for their potential therapeutic applications. For example, they are being investigated as potential treatments for neurodegenerative diseases due to their antioxidant properties.
Industry: In industry, manganese-tin compounds are used in the production of high-strength alloys and electronic components. Their unique electronic properties make them valuable in the development of advanced materials for electronic devices.
作用機序
The mechanism of action of manganese-tin compounds depends on their specific application. In catalytic reactions, the compounds act as electron donors or acceptors, facilitating the transfer of electrons between reactants. In medical applications, the compounds can interact with biological molecules, such as proteins and enzymes, to exert their effects. The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compounds can modulate oxidative stress and inflammation pathways.
類似化合物との比較
Manganese-tin compounds can be compared with other intermetallic compounds, such as manganese-nickel and manganese-cobalt compounds. While all these compounds exhibit unique magnetic and electronic properties, manganese-tin compounds are particularly notable for their high thermal stability and resistance to oxidation. This makes them more suitable for applications in high-temperature environments.
Similar Compounds
Manganese-Nickel Compounds: Known for their excellent magnetic properties and used in magnetic storage devices.
Manganese-Cobalt Compounds: Used in the production of high-strength alloys and as catalysts in chemical reactions.
Manganese-Iron Compounds: Commonly used in the steel industry to improve the strength and durability of steel products.
特性
分子式 |
MnSn |
|---|---|
分子量 |
173.65 g/mol |
IUPAC名 |
manganese;tin |
InChI |
InChI=1S/Mn.Sn |
InChIキー |
NTIGMHLFJNXNBT-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



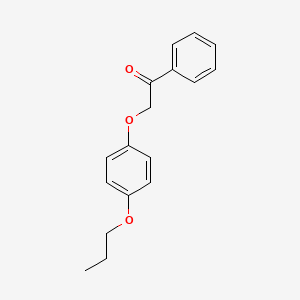
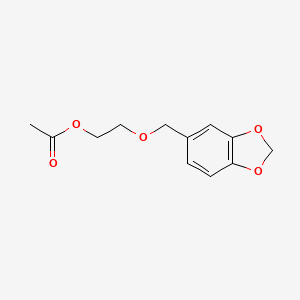
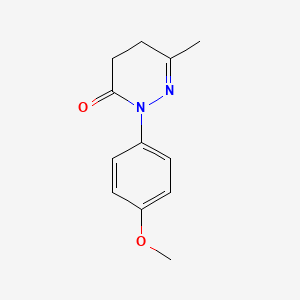

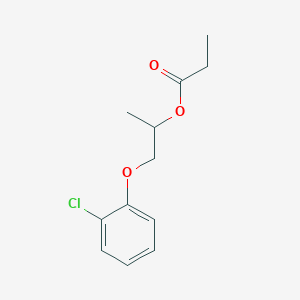
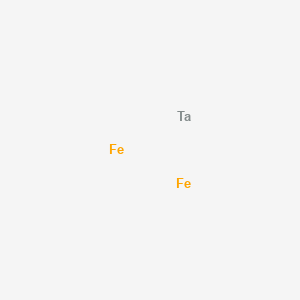

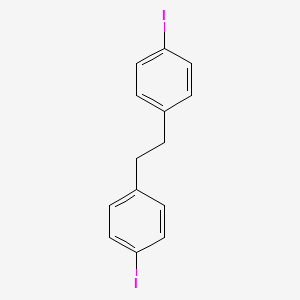

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
